2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1221254-05-2
Cat. No.: VC0059532
Molecular Formula: C62H96B2O4S4
Molecular Weight: 1055.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221254-05-2 |
|---|---|
| Molecular Formula | C62H96B2O4S4 |
| Molecular Weight | 1055.306 |
| IUPAC Name | 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C62H96B2O4S4/c1-13-17-21-25-29-33-37-45-41-47(39-35-31-27-23-19-15-3)69-55(45)53-49-43-51(63-65-59(5,6)60(7,8)66-63)72-58(49)54(50-44-52(71-57(50)53)64-67-61(9,10)62(11,12)68-64)56-46(38-34-30-26-22-18-14-2)42-48(70-56)40-36-32-28-24-20-16-4/h41-44H,13-40H2,1-12H3 |
| Standard InChI Key | OYNKXAWHHLJVGD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C(=C3S2)C6=C(C=C(S6)CCCCCCCC)CCCCCCCC)C7=C(C=C(S7)CCCCCCCC)CCCCCCCC |
Introduction
Chemical Identification and Fundamental Properties
The compound 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is registered with CAS number 1221254-05-2, providing a unique identifier for this specific chemical entity in scientific and regulatory contexts. The molecular formula of this compound is C62H96B2O4S4, indicating its complex carbon framework enriched with heteroatoms including sulfur, boron, and oxygen. With a molecular weight of 1055.306 g/mol, this is a relatively large organic molecule, which is characteristic of many advanced semiconductor materials designed for specific optoelectronic applications. The IUPAC name accurately reflects its structural complexity, with the thieno[2,3-f]benzothiol core serving as the central framework upon which the functional groups are arranged.
The standard InChI (International Chemical Identifier) for this compound is InChI=1S/C62H96B2O4S4/c1-13-17-21-25-29-33-37-45-41-47(39-35-31-27-23-19-15-3)69-55(45)53-49-43-51(63-65-59(5,6)60(7,8)66-63)72-58(49)54(50-44-52(71-57(50)53)64-67-61(9,10)62(11,12)68-64)56-46(38-34-30-26-22-18-14-2)42-48(70-56)40-36-32-28-24-20-16-4/h41-44H,13-40H2,1-12H3. This identifier provides a machine-readable representation of the molecular structure, enabling precise chemical database searches and structural comparisons.
Structure-Property Relationships
The compound's structure features several key components that contribute to its functionality. The thieno[2,3-f]benzothiol core provides a rigid, conjugated framework that facilitates electron delocalization, a critical feature for semiconductor materials. The 3,5-dioctylthiophen-2-yl substituents at positions 4 and 8 of this core enhance solubility in organic solvents, which is essential for solution processing techniques commonly employed in organic electronics manufacturing. The long octyl chains create steric bulk that can prevent excessive aggregation while maintaining the material's processability.
The presence of two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups at positions 2 and 6 of the thieno[2,3-f]benzothiol core is particularly significant as these boronic ester functionalities serve as reactive sites for Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers and oligomers.
Synthesis and Reaction Chemistry
The synthesis of 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic chemistry for forming carbon-carbon bonds between unsaturated organoboron compounds and organic halides or triflates. The presence of the dioxaborolane groups in the final structure indicates its potential dual role as both a product of previous coupling reactions and a precursor for further modifications.
The synthetic route likely involves several steps, beginning with the preparation of the thieno[2,3-f]benzothiol core, followed by selective functionalization to introduce the dioctylthiophene units and the boronic ester groups. Similar compounds with benzo[1,2-b:4,5-b']dithiophene cores have been synthesized via palladium-catalyzed cross-coupling reactions, suggesting analogous methodologies may be applicable to our target compound .
Comparative Structural Analysis
This compound shares structural similarities with other benzo[b]thieno[2,3-d]thiophene derivatives that have been explored for organic thin film transistor applications . The key difference lies in the specific substitution pattern and the nature of the alkyl chains. While our compound features 3,5-dioctylthiophen-2-yl units, related compounds have employed alternative alkyl-thiophene cores with different chain lengths and branching patterns .
For instance, a structurally similar compound, 2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), uses 2-ethylhexyl chains instead of octyl chains, which affects the solubility and solid-state packing behavior of the material . The molecular weight of this related compound is 830.9 g/mol, significantly lighter than our target compound at 1055.306 g/mol, primarily due to the difference in alkyl chain length .
Applications in Organic Electronics
Compounds with structures similar to 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are extensively used in the synthesis of conjugated polymers and small molecules for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The specific structural features of this compound make it particularly valuable in these contexts.
Role in Organic Photovoltaics
In organic photovoltaics, the thieno[2,3-f]benzothiol core with its extended π-conjugation can contribute to efficient light absorption and charge transport properties. Related benzo[1,2-b:4,5-b']dithiophene-based polymers have demonstrated impressive power conversion efficiencies when used as donor materials in polymer solar cells . For example, copolymers utilizing similar structural units achieved power conversion efficiencies of up to 14.96% with relatively low energy losses of 0.51 eV .
The presence of the dioxaborolane groups in our target compound enables its incorporation into various copolymer structures through Suzuki coupling reactions, potentially leading to high-performance donor materials for OPVs. The dioctylthiophene units provide solubility and processability while potentially enhancing the material's electronic properties through additional thiophene units in the structure.
Applications in Organic Thin Film Transistors
Research on related benzo[b]thieno[2,3-d]thiophene derivatives has demonstrated their effectiveness as organic semiconductors in thin film transistors . These compounds, when processed using solution-shearing methods, form highly crystalline thin films with good surface coverage, leading to enhanced charge carrier mobility .
For instance, transistors based on BTT core structures with branched alkyl chains have exhibited hole mobilities up to 0.057 cm² V⁻¹ s⁻¹ at VDS = -100 V and current on/off ratios exceeding 10⁷ . The structural similarities suggest that our target compound could potentially demonstrate comparable or superior performance in OTFT applications, particularly given its extended conjugation and carefully designed solubilizing groups.
Physical and Electrochemical Properties
The physical and electrochemical properties of 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are crucial determinants of its performance in various applications. Based on studies of structurally similar compounds, several key properties can be inferred.
Optical Properties
Compounds with thieno[2,3-f]benzothiol and benzo[1,2-b:4,5-b']dithiophene core structures typically exhibit strong absorption in the visible region of the electromagnetic spectrum, making them suitable for photovoltaic applications . The extended π-conjugation in our target compound would likely result in a bathochromic shift (red shift) of the absorption maximum compared to simpler thiophene derivatives.
The incorporation of additional thiophene units through the 3,5-dioctylthiophen-2-yl substituents would further enhance this effect, potentially broadening the absorption spectrum and improving light-harvesting efficiency in photovoltaic devices . This is particularly important for achieving high short-circuit currents in organic solar cells.
Electrochemical Characteristics
The electrochemical properties of our target compound would be influenced by the electron-rich thiophene units and the electron-deficient boron-containing groups. Based on studies of similar compounds, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels would likely be suitable for applications in organic electronics .
The presence of the dioxaborolane groups would likely lower the LUMO level relative to similar compounds without these groups, potentially enhancing electron-accepting capabilities. This could be advantageous in donor-acceptor copolymers designed for specific electronic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of our target compound, it is instructive to compare it with structurally related materials that have been more extensively studied.
Structural Comparison with Related Borylated Thiophene Derivatives
The compound with CAS RN 861398-06-3 (molecular formula C22H28B2O4S2) represents a simpler analogue, lacking the extended conjugation and solubilizing alkyl chains present in our target compound . With a molecular weight of 442.202 g/mol, it is less than half the size of our compound (1055.306 g/mol) . This significant difference in molecular weight and complexity would likely translate to substantial differences in solubility, thermal properties, and solid-state packing behavior.
Similarly, the compound 2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (molecular weight 830.9 g/mol) differs from our target compound primarily in the nature of the alkyl substituents . The branched 2-ethylhexyl chains in this compound, compared to the linear octyl chains in our target compound, would likely result in different solubility profiles and solid-state morphologies.
Performance in Organic Electronic Devices
The data presented in Table 1 compares key features of our target compound with related materials that have been tested in organic electronic devices.
Table 1: Comparative Analysis of Structural Features and Device Performance
This comparison highlights the potential of our target compound in various organic electronic applications, particularly when incorporated into appropriate device architectures. The structural features that contribute to the high performance of related materials—extended conjugation, appropriate energy levels, and good film-forming properties—are also present in our target compound.
Future Research Directions
Based on the properties and applications of structurally similar compounds, several promising research directions can be identified for 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Optimization of Polymerization Conditions
Given the presence of two boronic ester groups, this compound could serve as a valuable building block for the synthesis of conjugated polymers via Suzuki-Miyaura cross-coupling reactions. Future research could focus on optimizing polymerization conditions to achieve high molecular weight polymers with controlled regioregularity, which is crucial for charge transport properties in organic electronic devices.
Exploration of Novel Copolymer Structures
The incorporation of this compound into donor-acceptor copolymers with various acceptor units could lead to materials with tunable bandgaps and energy levels . This approach has proven successful with related benzo[1,2-b:4,5-b']dithiophene derivatives, resulting in high-performance polymer solar cells .
Investigation of Thin Film Morphology Control
The processing conditions and techniques used to form thin films of organic semiconductors significantly impact device performance . Research into solution-shearing methods, solvent additives, and thermal annealing protocols specific to this compound could lead to optimized film morphologies for various applications.
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